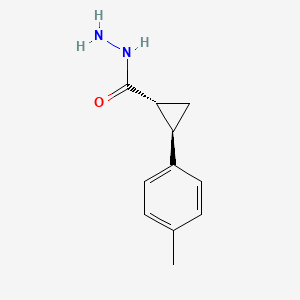

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12/h2-5,9-10H,6,12H2,1H3,(H,13,14)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPFFUWDRAOWFF-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the Carbohydrazide Group: The cyclopropane derivative can be reacted with hydrazine or its derivatives under controlled conditions to form the carbohydrazide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.

Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural similarity to other biologically active compounds suggests possible interactions with various biological targets.

- Anticancer Activity: Preliminary studies indicate that derivatives of cyclopropane compounds can exhibit anticancer properties. For instance, modifications to the hydrazide moiety have shown promise in inhibiting tumor growth in vitro. A notable study demonstrated that related compounds had IC50 values ranging from 10 to 30 μM against various cancer cell lines .

Synthetic Organic Chemistry

Due to its unique cyclopropane structure, (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide serves as a versatile building block in the synthesis of more complex molecules.

- Synthesis Pathways: The compound can be synthesized through several methods involving cyclopropanation reactions and subsequent hydrazination processes. These synthetic routes are significant for developing new chemical entities with enhanced biological activities .

Biological Studies

Research has focused on understanding the biological mechanisms underlying the activity of this compound.

- Mechanism of Action: Studies have suggested that the hydrazide group can interact with specific enzymes or receptors, potentially modulating their activity. This interaction is crucial for elucidating the compound's pharmacological effects and therapeutic potential .

Case Study 1: Anticancer Evaluation

A research team synthesized a series of derivatives based on (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide and evaluated their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study revealed that certain derivatives significantly inhibited cell proliferation with IC50 values below 20 μM, indicating their potential as lead compounds for further development .

Case Study 2: Synthetic Applications

In a synthetic chemistry context, researchers utilized (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide as a precursor for creating novel heterocyclic compounds. The cyclopropane ring facilitated various transformations leading to products with enhanced biological activities. This versatility highlights the compound's utility in drug discovery and development processes .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The carbohydrazide group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide with five structurally related cyclopropane derivatives, focusing on molecular properties, functional groups, and biological activity.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties/Activity | Reference |

|---|---|---|---|---|---|

| (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide | C₁₁H₁₄N₂O | Cyclopropane, carbohydrazide | 224.57 | Stereochemical rigidity; synthetic intermediate | |

| (1R,2S/1S,2R)-PPCC (σ receptor ligand) | C₂₄H₂₇NO₃ | Cyclopropane, ester, piperidine | 377.48 | Neuroprotective via σ receptors | |

| 1-(4-chlorophenyl)cyclopropylmethanone | C₁₃H₁₅ClN₂O | Cyclopropane, piperazine | 262.73 | Synthetic intermediate for CNS-targeting compounds | |

| (1S,2S)-2-(2-methylphenyl)cyclopropanecarboxylic acid | C₁₁H₁₂O₂ | Cyclopropane, carboxylic acid | 176.21 | Chiral building block for drug synthesis | |

| (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride | C₄H₇ClF₃N | Cyclopropane, trifluoromethyl | 173.56 | Intermediate for receptor-targeting pharmaceuticals |

Functional Group Influence on Reactivity and Activity

- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group in the target compound introduces hydrogen-bonding capability and nucleophilicity, which may enhance interactions with biological targets compared to the carboxylic acid analog (1S,2S)-2-(2-methylphenyl)cyclopropanecarboxylic acid .

- Piperazine/Piperidine Moieties: Compounds like 1-(4-chlorophenyl)cyclopropylmethanone and PPCC utilize nitrogen-containing heterocycles to modulate receptor binding.

Stereochemical and Conformational Differences

- The (1R,2R) configuration of the target compound imposes a distinct spatial arrangement compared to (1R,2S/1S,2R)-PPCC , which exhibits mixed stereochemistry. This difference can drastically alter receptor-binding profiles .

- The trans-configuration in (1S,2S)-2-(2-methylphenyl)cyclopropanecarboxylic acid highlights how stereochemistry affects solubility and crystallinity, which are critical for formulation .

Research Findings and Limitations

- Synthesis : The target compound is synthesized via cyclopropanation followed by hydrazide formation, with a reported purity of 95% . However, yield optimization data are absent in the provided evidence.

- Structural Characterization: Analogous compounds (e.g., 1-(4-chlorophenyl)cyclopropylmethanone) are validated via NMR, IR, and mass spectrometry, suggesting similar characterization methods for the target compound .

- Pharmacological Data Gap : While neuroprotective and antioxidant activities are observed in analogs, direct evidence for the target compound’s bioactivity is lacking, necessitating further studies .

Biological Activity

Overview

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is a cyclopropane derivative characterized by its unique three-membered ring structure and the presence of a carbohydrazide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are linked to its structural properties.

- Molecular Formula : C11H14N2O

- Molecular Weight : 194.25 g/mol

- Structural Features : The compound features a cyclopropane ring substituted with a 4-methylphenyl group and a carbohydrazide moiety, which enhances its reactivity and biological interactions .

The biological activity of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is primarily attributed to the following mechanisms:

- Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening, leading to reactive intermediates that may interact with biological macromolecules.

- Hydrogen Bonding : The carbohydrazide group can participate in hydrogen bonding, influencing the compound’s interaction with enzymes and receptors .

Biological Activities

Several studies have explored the biological activities associated with this compound:

Antimicrobial Properties

The presence of the hydrazide functional group in related compounds has been linked to antimicrobial activity. This suggests that (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide may possess similar properties, warranting further investigation into its efficacy against bacterial and fungal strains .

Synthesis and Reaction Pathways

The synthesis of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide typically involves:

- Formation of the Cyclopropane Ring : Achieved through a Simmons-Smith reaction.

- Introduction of the Carbohydrazide Group : Reacting the cyclopropane derivative with hydrazine under controlled conditions .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide:

| Compound Name | Structure | Notable Features |

|---|---|---|

| (1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid | Structure | Contains an imidazole ring; potential for different biological activities |

| 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide | Structure | Exhibits antimicrobial properties; used in drug development |

| Ethyl 5-amino-1,5-dihydroimidazo[1,2-a]pyridin-2-carboxylate | Structure | Known for anti-inflammatory effects; similar functional groups |

Case Studies

While direct case studies on (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide are sparse, analogous compounds have been evaluated extensively:

- Study on Antitumor Activity : A study demonstrated that derivatives with similar structures showed potent antiproliferative effects on various cancer cell lines .

- Evaluation of Antimicrobial Effects : Research on related hydrazides indicated significant inhibition against common pathogens, supporting the hypothesis that (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide may also exhibit such properties .

Q & A

Basic: What synthetic strategies are commonly employed to prepare (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide?

Methodological Answer:

The synthesis typically involves cyclopropanation of substituted styrenes followed by functionalization. For example:

Cyclopropanation : Use a transition metal catalyst (e.g., Rh(II)) with diazo compounds to form the strained cyclopropane ring .

Hydrazide Formation : React the cyclopropanecarboxylic acid intermediate with hydrazine under reflux in ethanol, as demonstrated in analogous hydrazide syntheses .

Stereochemical Control : Chiral auxiliaries or enantioselective catalysts are critical to achieving the (1R,2R) configuration. Racemic mixtures (e.g., rac-(1R,2R)- analogs) may require chiral HPLC for resolution .

Basic: How can researchers confirm the stereochemistry and purity of this compound?

Methodological Answer:

Key techniques include:

- X-ray Crystallography : Resolves absolute configuration, as seen in structurally similar cyclopropane derivatives .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, validated by comparing retention times with racemic standards .

- NMR Spectroscopy : Coupling constants (e.g., in cyclopropane rings) and NOE experiments verify spatial arrangement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities .

Advanced: What experimental designs are recommended to study the impact of stereochemistry on biological activity (e.g., receptor binding)?

Methodological Answer:

Comparative Studies : Synthesize all four stereoisomers (1R,2R; 1R,2S; 1S,2R; 1S,2S) and test affinity for target receptors (e.g., sigma receptors, as in (±)-PPCC analogs) .

Docking Simulations : Use molecular modeling tools (e.g., AutoDock Vina) to predict binding modes of each enantiomer to receptors like sigma-1 or TRPML1 .

Functional Assays : Measure intracellular calcium flux or GTPγS binding to assess agonist/antagonist activity across stereoisomers .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Enantiomeric Purity : Impurities in stereoisomers (e.g., rac- mixtures) can skew results. Validate purity via chiral HPLC and report enantiomeric excess (ee) .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, sigma receptor binding assays in (±)-PPCC studies required strict control of membrane protein concentrations .

- Metabolic Stability : Assess compound stability in assay media (e.g., liver microsomes) to rule out degradation artifacts .

Advanced: What strategies optimize the reactivity of the hydrazide moiety in this compound for derivatization?

Methodological Answer:

The hydrazide group enables diverse functionalization:

Acylation : React with activated esters (e.g., NHS esters) to form hydrazone-linked conjugates. Use anhydrous DMF as a solvent and DMAP as a catalyst .

Oxidation : Treat with iodine or TBHP (tert-butyl hydroperoxide) to generate diazeniumdiolates for nitric oxide release studies .

Chelation : Coordinate with transition metals (e.g., Cu(II)) for catalytic applications. Monitor via UV-Vis spectroscopy and cyclic voltammetry .

Advanced: How can researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 1–10) and analyze degradation via LC-MS. Hydrazides are prone to hydrolysis in acidic conditions .

Thermal Stability : Perform accelerated stability testing (40–60°C) and model degradation kinetics using Arrhenius equations .

Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and monitor photodegradation products with photodiode array detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.